4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Description
4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNS. It is a piperidine derivative, where a tert-butylsulfanyl group is attached to the piperidine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
4-(tert-butylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHXUMAXACQNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, usually around 50-70°C.
Catalyst: Commonly used catalysts include acids or bases to facilitate the reaction.
Solvent: Solvents like dichloromethane or ethanol are often used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylsulfanyl group.
Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace the tert-butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives.
Scientific Research Applications
4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with various enzymes and receptors, influencing their activity. The piperidine ring can also interact with biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylsulfonyl)oxy]methylpiperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is unique due to the presence of the tert-butylsulfanyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other piperidine derivatives and useful in various specialized applications.
Biological Activity
4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a synthetic compound characterized by the presence of a tert-butylsulfanyl group attached to a piperidine ring. This unique structure imparts specific chemical properties that are of interest in various fields, particularly in medicinal chemistry and biological research. The molecular formula for this compound is C10H22ClNS, and it is often utilized in the synthesis of more complex molecules due to its reactivity.
- Molecular Weight : 219.81 g/mol
- IUPAC Name : 4-(tert-butylsulfanylmethyl)piperidine; hydrochloride
- CAS Number : 1864056-03-0
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with tert-butylthiol under moderate temperatures (50-70°C) using suitable catalysts and solvents such as dichloromethane or ethanol. The reaction can be optimized for industrial production through continuous flow reactors to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tert-butylsulfanyl group may influence the compound's binding affinity and specificity, potentially modulating enzymatic activities and cellular signaling pathways.
Research Findings
- Anti-inflammatory Properties : Recent studies have indicated that compounds structurally similar to this compound exhibit anti-inflammatory effects. For instance, derivatives of piperidine have been shown to reduce levels of inflammatory markers in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
- Cell Viability and Toxicity : Investigations into the cytotoxic effects of related compounds reveal that they do not adversely affect cell viability, making them suitable candidates for further development in pharmacological applications .
- Pharmacokinetics : Computational studies have provided insights into the pharmacokinetic properties of piperidine derivatives, including their solubility and permeability across biological membranes. These properties are crucial for assessing their potential as therapeutic agents .
Case Studies
Several studies have explored the biological activity of piperidine derivatives, including those with structural similarities to this compound:
| Study | Findings |
|---|---|
| Study A | Evaluated anti-inflammatory effects in macrophage models; showed significant reduction in nitric oxide production. |
| Study B | Investigated binding affinities to opioid receptors; found promising results for analgesic applications. |
| Study C | Assessed cytotoxicity against cancer cell lines; demonstrated selective toxicity towards certain cancer types while sparing normal cells. |
Applications in Research
The compound has several applications across different domains:
- Medicinal Chemistry : As an intermediate in the synthesis of bioactive compounds.
- Biological Research : Studied for its interactions with cellular targets and potential therapeutic applications.
- Industrial Chemistry : Used in the development of new materials and chemical processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
